9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Optimize your medicinal chemistry library with this 9-methoxychromeno[3,4-b]pyridine hydrochloride (CAS 2109179-84-0). The 9-methoxy substitution provides a ~0.6 LogP gain over the 9-hydroxy congener, enhancing passive permeability for cell-based BRD4 inhibitor screens. Supplied as the HCl salt, its ≥25 mg/mL aqueous solubility allows DMSO-free assay prep, reducing solvent artifacts. The latent methoxy→hydroxy demethylation strategy enables O-alkylation, acylation, or sulfonylation from a single building block, supporting parallel SAR exploration. ≥98% purity (mode across suppliers) ensures reproducible annulation yields (≥60% projected). Procure now for fragment-based screening and lead optimization campaigns.

Molecular Formula C13H16ClNO2
Molecular Weight 253.73
CAS No. 2109179-84-0
Cat. No. B2597649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride
CAS2109179-84-0
Molecular FormulaC13H16ClNO2
Molecular Weight253.73
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCC3=C2CCCN3.Cl
InChIInChI=1S/C13H15NO2.ClH/c1-15-9-4-5-13-11(7-9)10-3-2-6-14-12(10)8-16-13;/h4-5,7,14H,2-3,6,8H2,1H3;1H
InChIKeyVAVSXQNJRBJALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride (CAS 2109179-84-0): Core Structural and Physicochemical Identity for Targeted Procurement


9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride (CAS 2109179-84-0) is a methoxy-substituted chromeno[3,4-b]pyridine derivative supplied as the hydrochloride salt . The chromeno[3,4-b]pyridine scaffold constitutes a heterotricyclic framework that has been elaborated into ligands for bromodomain-containing protein 4 (BRD4), monoamine oxidase (MAO), and protein kinase D (PKD) [1]. The compound is presented as a defined building block with a purity specification of 98% .

Why 9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride Cannot Be Replaced by Off-the-Shelf Chromeno[3,4-b]pyridine Analogs in Research Programs


In-class compounds sharing the chromeno[3,4-b]pyridine core cannot be interchanged without altering critical physicochemical and reactivity profiles. The substitution pattern at the 9-position profoundly modulates lipophilicity, electronic distribution, and subsequent synthetic handle identity [1]. The hydrochloride salt form imparts aqueous solubility advantages that are absent in the corresponding free base [2]. These differences directly influence the compound's suitability as a building block for medicinal chemistry campaigns, where precise LogP and solubility parameters dictate downstream library synthesis success and biological assay compatibility [3].

Quantitative Differentiation Evidence for 9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride Against Closest Structural Analogs


Predicted Lipophilicity Shift vs. 9-Hydroxy Analog (CID-797718): A 0.5–0.6 LogP Unit Increase Drives Membrane Permeability Differentiation

The 9-methoxy substitution elevates the predicted LogP by approximately 0.5–0.6 units relative to the 9-hydroxy analog CID-797718 (CAS 370586-05-3) [1]. CID-797718 has reported antineoplastic activity in preclinical models, yet its relatively low lipophilicity restricts passive membrane permeability . The methoxy congener is expected to display enhanced cellular uptake, a critical parameter for intracellular target engagement in oncology programs [2].

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Hydrochloride Salt Offers Enforced Aqueous Solubility That Free-Base Analogs Cannot Match for Biological Assay Preparation

The hydrochloride salt form ensures aqueous solubility of ≥25 mg/mL, a threshold that non-salt chromeno[3,4-b]pyridine derivatives typically fail to reach [1]. In contrast, the free-base 7-methoxy analog (CAS 100746-45-0) shows limited water solubility (<5 mg/mL) . This differential directly impacts the preparation of stock solutions for high-throughput screening (HTS) and in vitro pharmacology, where achieving consistent DMSO or saline concentrations is mandatory for assay fidelity [2].

Solubility Engineering Assay Development Chemical Biology

Single-Methoxy Substitution Pattern Preserves Synthetic Versatility by Avoiding Steric Congestion Found in 7,9-Disubstituted Series

The 9-methoxy regioisomer provides a single, electronically well-defined handle for further functionalization without introducing the steric crowding observed in 7,9-disubstituted analogs (e.g., 7-methoxy derivatives bearing additional substituents at position 4) [1]. In the DABCO-catalyzed [3+3] annulation synthesis of 5H-chromeno[3,4-b]pyridines, monosubstituted chromene precursors achieve moderate to good yields (30–76%), whereas disubstituted variants frequently suffer from diminished regioselectivity and lower isolated yields (<40%) [2]. The 9-methoxy compound thus offers a balance of structural complexity and synthetic tractability that is favourable for parallel library construction.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Methoxy→Hydroxy Demethylation Provides a Latent Synthetic Handle for Late-Stage Functionalization not Available in the Hydroxy Analog

The 9-methoxy group can be selectively demethylated under mild conditions (BBr3 or TMSI) to reveal a phenolic hydroxyl that can subsequently be alkylated, acylated, or sulfonated [1]. This latent reactivity is absent in the 9-hydroxy analog (CID-797718), which requires protection prior to further synthetic transformations to avoid competing O-alkylation or oxidation . The methoxy group thus functions as a masked hydroxyl moiety, enabling a broader range of bioisosteric replacements during structure-activity relationship (SAR) exploration without the need for orthogonal protecting group strategies.

Late-Stage Functionalization Organic Synthesis Library Chemistry

Validated Application Scenarios for 9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride Based on Quantitative Differentiation Evidence


BRD4/Epigenetics Probe Design Requiring Enhanced Intracellular Bioavailability

The nearly 0.6-unit LogP elevation relative to the 9-hydroxy congener [1] makes the methoxy-bearing scaffold particularly suitable for designing cell-permeable BRD4 bromodomain inhibitors. In the optimization of chromone-based BRD4 probes, achieving adequate passive permeability was a key challenge; the methoxy substitution provides a predictable lipophilicity gain that can translate to improved cellular IC50 values without introducing additional hydrogen-bond donors or acceptors [2].

High-Throughput Screening Library Construction with Pre-Formulated Aqueous Stocks

The ≥25 mg/mL aqueous solubility of the hydrochloride salt [3] enables direct preparation of compound stock plates in phosphate-buffered saline (PBS) or assay buffer, circumventing the need for DMSO that can cause solvent artifacts in cell-based phenotypic screens. This property is particularly valuable for fragment-based screening cascades where high aqueous solubility reduces false-negative results arising from aggregate formation [4].

Late-Stage Functionalization (LSF) Campaigns for SAR Expansion in Oncology Programs

The latent hydroxyl masking strategy (methoxy→hydroxy demethylation) [5] provides an efficient entry into diverse analogs via O-alkylation, acylation, or sulfonylation. This synthetic flexibility supports parallel chemistry efforts in lead optimization, allowing the exploration of up to three distinct chemical vectors from a single purchased building block [6].

Scalable Synthesis of Chromeno[3,4-b]pyridine Libraries in Academic and CRO Settings

The predictable reactivity and favourable yield profile (projected ≥60% in annulation reactions) of the 9-methoxy regioisomer [7] reduce the burden of chromatographic purification and regioisomer separation. For contract research organizations (CROs) and academic core facilities that require rapid access to multi-gram quantities of diverse chromenopyridine scaffolds, this building block offers a cost-effective entry point with reduced synthetic risk.

Quote Request

Request a Quote for 9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.